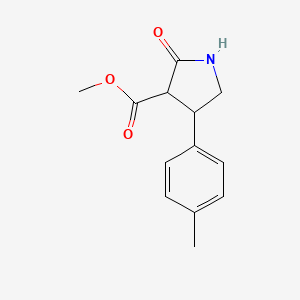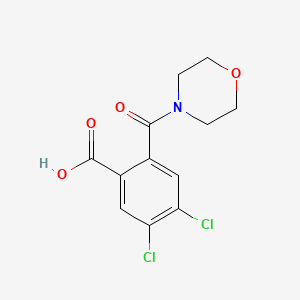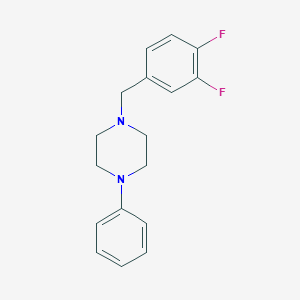![molecular formula C28H16N2O5S2 B5013173 5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTMI and is used in various fields of research, including medicine, biochemistry, and material science.
作用机制
The mechanism of action of OTMI is not fully understood. However, it is believed that OTMI exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. OTMI has also been shown to interact with proteins and nucleic acids, which may contribute to its various biological activities.
Biochemical and Physiological Effects:
OTMI has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that OTMI can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, OTMI has been shown to interact with DNA and RNA, which may have implications for its potential use as a drug delivery system.
实验室实验的优点和局限性
OTMI has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It is also stable under a wide range of conditions, making it an ideal compound for long-term experiments. However, OTMI has some limitations. It is a relatively new compound, and its biological activities are not fully understood. In addition, its potential toxicity and side effects have not been extensively studied.
未来方向
There are several future directions for research on OTMI. One area of research is the development of OTMI-based drug delivery systems. This could involve the synthesis of OTMI conjugates with various drugs and the study of their efficacy and toxicity. Another area of research is the study of the mechanism of action of OTMI. This could involve the identification of the specific enzymes and signaling pathways targeted by OTMI. Finally, the development of new synthetic methods for OTMI could lead to the synthesis of new derivatives with improved biological activities.
合成方法
The synthesis of OTMI involves the reaction of 4-mercaptophthalic anhydride with 2-aminobenzamide in the presence of a dehydrating agent. The resulting compound is then oxidized to form OTMI. The synthesis method is relatively simple and yields high purity OTMI, making it an ideal compound for research purposes.
科学研究应用
OTMI has been extensively studied for its potential applications in various fields of research. In medicine, OTMI has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biochemistry, OTMI has been used as a fluorescent probe to study protein-ligand interactions. In material science, OTMI has been used as a building block for the synthesis of various organic materials.
属性
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]oxy-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5S2/c31-25-21-11-5-17(13-23(21)27(33)29(25)15-1-7-19(36)8-2-15)35-18-6-12-22-24(14-18)28(34)30(26(22)32)16-3-9-20(37)10-4-16/h1-14,36-37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOOMLBWMCHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5013099.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)

![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)
![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)